REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](=[N:10][OH:11])[NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:12][CH:13]([CH3:17])[C:14](Cl)=O.C(N(CC)CC)C>CC(C)=O>[CH2:7]([C:8]1[N:9]=[C:14]([CH:13]([Cl:12])[CH3:17])[O:11][N:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(N)=NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
During the additions, the temperature was maintained at 0 to 5° C
|
Type
|
STIRRING
|
Details
|
the reaction mass was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered free of salt
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo at 50°
|
Type
|
ADDITION
|
Details
|
The toluene solution was charged to a 500 milliliter flask
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean Stark water trap, 0.1 gram of toluene sulfonic acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux until water
|
Type
|
ADDITION
|
Details
|
The toluene solution was then treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=NOC(=N1)C(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |